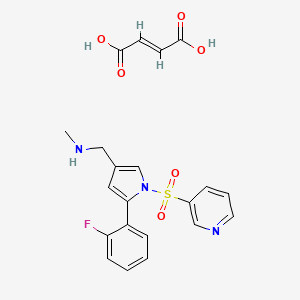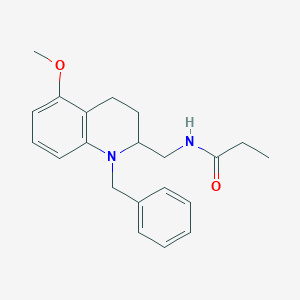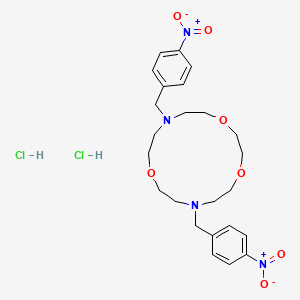
Vonoprazan Fumarate
Übersicht
Beschreibung
Synthesis Analysis
Vonoprazan Fumarate is synthesized through a novel and practical strategy, starting from 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. The process includes ester hydrolyzing, methylamine substitution, sulfonyl chloride substitution, and amide reduction. This synthesis route is characterized by controllable impurities and acceptable overall yield, highlighting its practical advantages for large-scale production (Qiang Yu et al., 2017).
Molecular Structure Analysis
This compound's molecular structure enables its function as a potent acid blocker. Its chemical stability under acidic conditions and high solubility across a broad pH range are key attributes that contribute to its effectiveness. The molecular design facilitates rapid absorption and targeted action within the gastric parietal cells, ensuring potent and prolonged acid suppression.
Chemical Reactions and Properties
This compound undergoes metabolism mainly by cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6. It is metabolized into inactive metabolites, indicating a complex metabolic pathway that ensures its therapeutic effectiveness while minimizing potential drug-drug interactions (Hitomi Yamasaki et al., 2017).
Wissenschaftliche Forschungsanwendungen
Helicobacter pylori Treatment : Vonoprazan Fumarate, combined with antibiotics, has shown efficacy in eradicating Helicobacter pylori infections. It is more effective in suppressing acid production than traditional proton pump inhibitors (PPIs) (Gunaratne et al., 2021).
Gastrointestinal Disorders : It is used in Japan for treating various gastrointestinal disorders, including gastroduodenal ulcers, reflux esophagitis, and as a secondary prevention for low-dose aspirin or NSAID-induced peptic ulcers. Its potent acid suppression capabilities are due to its action as a potassium-competitive acid blocker (Echizen, 2016).
Drug-Drug Interactions : this compound can interact with cytochrome P450 enzymes, suggesting caution in coadministration with other drugs metabolized by these pathways (Wang et al., 2020).
Kidney Transplant Recipients : When administered to kidney transplant recipients, vonoprazan can affect the concentration of the immunosuppressant tacrolimus, indicating potential drug interactions in this population (Mei et al., 2020).
Metabolism and Pharmacokinetics : The metabolism of vonoprazan involves multiple enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6, along with sulfate conjugation. Its extensive metabolism minimizes the effects of co-administered CYP inhibitors or inducers (Yamasaki et al., 2017).
Pharmacokinetics and Bioequivalence : this compound exhibits high plasma concentrations and is distributed extensively in tissues. Studies on its pharmacokinetics and bioequivalence highlight its effectiveness in acid-related diseases (Qiao et al., 2017).
Gastroesophageal Reflux Disease : It is effective in treating gastroesophageal reflux disease refractory to other treatments, suggesting its potential use in patients not responding to conventional therapies (Masaoka et al., 2018).
Novel Cocrystals : Research into novel cocrystals of vonoprazan indicates potential for improved pharmaceutical performance, suggesting its evolving role in drug formulation (Lee et al., 2022).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Vonoprazan Fumarate, also known as TAK-438, primarily targets the H+, K±ATPase enzyme . This enzyme is responsible for gastric acid secretion, and its inhibition leads to a decrease in the production of gastric acid .
Mode of Action
Vonoprazan acts as a potassium-competitive acid blocker (PCAB) . It inhibits the H+, K±ATPase-mediated gastric acid secretion by competitively blocking the availability of potassium to the enzyme . This action is reversible and results in the suppression of both basal and stimulated gastric acid secretion at the secretory surface of the gastric parietal cell .
Biochemical Pathways
The primary biochemical pathway affected by Vonoprazan is the gastric acid secretion pathway . By inhibiting the H+, K±ATPase enzyme, Vonoprazan disrupts the final step of gastric acid production, leading to a decrease in the acidity of the stomach .
Pharmacokinetics
Vonoprazan is absorbed rapidly, reaching maximum plasma concentration at 1.5–2.0 hours after oral administration . It is metabolized to inactive metabolites mainly by cytochrome P450 (CYP) isoforms (CYP3A4/5, CYP2B6, CYP2C19, CYP2C9, and CYP2D6) along with sulfo- and glucuronosyl-transferases . The mean terminal half-life of the drug is approximately 7.7 hours in healthy adults . Genetic polymorphism of CYP2C19 may influence drug exposure but only to a clinically insignificant extent .
Result of Action
The primary result of Vonoprazan’s action is the suppression of gastric acid secretion . This leads to an increase in gastric pH, providing relief from acid-related disorders such as peptic ulcers and gastro-esophageal reflux disease . In combination with antibiotics, it has also been shown to be effective in the eradication of Helicobacter pylori .
Action Environment
Vonoprazan is highly concentrated in the acidic canaliculi of the gastric parietal cells . It is stable at a low pH and has acid-resistant properties . These characteristics allow Vonoprazan to exert its acid-suppressing effect in the highly acidic environment of the stomach . It should be noted that environmental factors such as diet and the presence of other medications can influence the action, efficacy, and stability of vonoprazan .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S.C4H4O4/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14;5-3(6)1-2-4(7)8/h2-9,11-12,19H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGSHYHKHPCCJW-WLHGVMLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881681-01-2, 1260141-27-2 | |
| Record name | 5-(2-Fluorophenyl)-N-methyl-1-(3-pyridinylsulfonyl)-1H-pyrrole-3-methanamine (2E)-2-butenedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vonoprazan fumurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TAK 438 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260141272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VONOPRAZAN FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QW3X4AMLB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![rac-(1R,5R,6R)-3-Hexyl-6-hydroxy-2-phenyl-1-(phenylvinyl)-bicyclo[3.3.0]oct-2-ene](/img/structure/B1193702.png)

![1-(4-Chlorophenyl)-3-[4-[4-(trifluoromethoxy)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B1193722.png)

